![molecular formula C11H16FN3OS B2945183 (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034534-19-3](/img/structure/B2945183.png)
(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “(4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available resources .Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of novel triazole analogues of piperazine, which are related to the compound . These compounds were evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with certain moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting potential for further development (Nagaraj, Srinivas, & Rao, 2018).
Synthesis for Medicinal Use
Another study described the synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. This synthesis process was noted for its high yield and potential for large-scale preparation, indicating the utility of related compounds in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).
Analytical Chemistry Applications
In analytical chemistry, the separation of flunarizine hydrochloride and its degradation products was achieved using micellar and microemulsion liquid chromatography. This method, utilizing compounds structurally related to (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone, is significant for pharmaceutical analysis (El-Sherbiny et al., 2005).
PET Imaging Applications
A study synthesized a compound for PET imaging of the histamine H4 receptor. The synthesized compound, while showing the ability to cross the blood-brain barrier in rats, was not suitable for in vivo imaging of the receptor due to lack of specificity. This highlights the challenges and considerations in developing imaging agents (Żak et al., 2021).
Antimicrobial Activity
Derivatives of 2-pyridinemethylamine, incorporating fluorine atoms and related structurally to the compound , showed potent 5-HT1A agonist activity in vitro and in vivo. This indicates potential for antidepressant applications (Vacher et al., 1999).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . The compound’s interaction with these targets results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects such as altered nucleotide synthesis and adenosine function .
Result of Action
The compound’s action results in reduced uridine uptake in ENT1 and ENT2 . Therefore, it is an irreversible and non-competitive inhibitor .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3OS/c1-9-10(17-8-13-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZMAVKWXTIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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